2-(Thiophen-2-yl)benzoyl chloride
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Overview
Description
2-(Thiophen-2-yl)benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a thiophene ring. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
2-(Thiophen-2-yl)benzoyl chloride is a thiophene-based compound. Thiophene derivatives have been identified as potential biologically active compounds . They have been used in the development of advanced compounds with a variety of biological effects . For instance, they have been used as PI3Kα/mTOR dual inhibitors .
Mode of Action
For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives affect various biochemical pathways. They have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects . For instance, some thiophene derivatives have shown high antibacterial activity against S. aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)benzoyl chloride typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation, where thiophene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the thiophene ring can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Major Products:
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-(Thiophen-2-yl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Applied in the production of advanced materials such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Benzoyl Chloride: A simpler analog without the thiophene ring, used widely in organic synthesis.
Thiophene-2-carboxylic Acid Chloride: Similar structure but with a carboxylic acid chloride group instead of a benzoyl chloride group.
2-(Thiophen-2-yl)acetic Acid Chloride: Contains an acetic acid chloride group attached to the thiophene ring.
Uniqueness: 2-(Thiophen-2-yl)benzoyl chloride is unique due to the presence of both a benzoyl chloride group and a thiophene ring, which imparts distinct reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-thiophen-2-ylbenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOVWZAGQKKACR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383777 |
Source
|
Record name | 2-(Thiophen-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97677-81-1 |
Source
|
Record name | 2-(Thiophen-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophen-2-yl-benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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